molecular formula C7H4ClN3O2 B1338466 2-Azido-5-chlorobenzoic acid CAS No. 88279-11-2

2-Azido-5-chlorobenzoic acid

Cat. No.: B1338466
CAS No.: 88279-11-2
M. Wt: 197.58 g/mol
InChI Key: IVQLGMHQBBCSMK-UHFFFAOYSA-N
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Description

2-Azido-5-chlorobenzoic acid is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an azido group (N3) and a chlorine atom (Cl), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid, followed by the reduction of the nitro group to an amino group, and finally, the conversion of the amino group to an azido group using sodium azide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific step of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride can be used for reduction reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Aminobenzoic Acid Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-Azido-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoic acid: Similar structure but with an amino group instead of an azido group.

    2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of an azido group.

    2-Azido-4-chlorobenzoic acid: Similar but with the chlorine atom at a different position.

Uniqueness

2-Azido-5-chlorobenzoic acid is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-azido-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQLGMHQBBCSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457576
Record name 2-AZIDO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88279-11-2
Record name 2-AZIDO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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